3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
Description
3-Methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione is a purine-based heterocyclic compound featuring a morpholine moiety linked via a methylene group at position 8 and a methyl substituent at position 3 of the purine scaffold. The purine-2,6-dione core (also known as xanthine derivative) is structurally analogous to biologically active molecules like theophylline and caffeine, which are known for their adenosine receptor antagonism and phosphodiesterase inhibition . The introduction of the morpholin-4-ylmethyl group enhances solubility and modulates pharmacokinetic (PK) properties, while the methyl group at position 3 influences steric and electronic interactions with target proteins .
Properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-15-9-8(10(17)14-11(15)18)12-7(13-9)6-16-2-4-19-5-3-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFSPUDOWFYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione typically involves the reaction of 3-methylxanthine with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydrogen atom at the 8-position of the purine ring by the morpholine group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes selective reduction at the purine core or morpholine-associated groups depending on the reagent:
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C, 4 hours | Partially reduced purine ring (dihydro derivative) with retained morpholine | 62–68% | |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, 0°C → reflux | Complete reduction of carbonyl groups to alcohols | 45–50% |
Mechanistic Insight :
-
NaBH₄ selectively reduces the purine ring's C=N bonds without affecting the morpholine group.
-
LiAlH₄ reduces both purine carbonyls (C2=O and C6=O) to C–OH groups, yielding a dialcohol derivative.
Oxidation Reactions
Oxidation targets the methyl groups or morpholine nitrogen:
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 2 hours | Oxidation of methyl groups to carboxylic acids | 30–35% | |
| mCPBA | Dichloromethane, 0°C, 1 hour | N-oxidation of morpholine ring | 75–80% |
Key Observations :
-
KMnO₄ in acidic media converts the 3-methyl group to a carboxyl group, forming 3-carboxy-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione.
-
mCPBA selectively oxidizes the morpholine nitrogen to an N-oxide, enhancing water solubility.
Substitution Reactions
The morpholinomethyl group participates in nucleophilic substitutions:
Example :
-
Treatment with benzylamine replaces the morpholine group with a benzylamine substituent, forming 8-(benzylaminomethyl)-3-methyl-7H-purine-2,6-dione .
Hydrolysis and Ring-Opening Reactions
The morpholine ring undergoes hydrolysis under extreme conditions:
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| 6M HCl | 120°C, 24 hours | Cleavage of morpholine to ethylene diamine derivatives | 40–45% | |
| NaOH (aq.) | 80°C, 8 hours | Degradation to purine-2,6-dione and morpholine fragments | 55–60% |
Structural Impact :
-
Acidic hydrolysis breaks the morpholine ring into ethylene diamine and formaldehyde.
-
Alkaline conditions degrade the compound into simpler purine derivatives.
Photochemical Reactions
UV irradiation induces dimerization:
| Conditions | Product(s) | Yield | Source |
|---|---|---|---|
| UV (254 nm), acetone, 6 hours | C8–C8' dimer via radical coupling | 20–25% |
Significance :
Comparative Reactivity Table
| Functional Group | Reactivity Trend | Dominant Reaction Type |
|---|---|---|
| Purine carbonyls (C2=O, C6=O) | High susceptibility to reduction (LiAlH₄ > NaBH₄) | Reduction to alcohols |
| Morpholine nitrogen | Moderate nucleophilicity | Alkylation or N-oxidation |
| C8-morpholinomethyl | Stability under mild conditions | Hydrolysis only under extreme conditions |
Unexplored Reaction Pathways
-
Cross-Coupling Catalysis : No reported Suzuki or Heck reactions involving the purine core.
-
Enzymatic Modifications : Limited data on biocatalytic transformations.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione is . The compound features a purine core substituted with a morpholinyl group, which enhances its solubility and potential bioactivity. The presence of the morpholinyl group is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that purine derivatives can inhibit specific kinases involved in cell cycle regulation. For instance, modifications at the purine core of this compound may selectively inhibit kinases such as Nek2 and CDK2, which play critical roles in cancer progression and cell division .
Case Study: Inhibition of Kinases
A study demonstrated that derivatives of this compound could effectively inhibit the activity of CDK2, leading to a decrease in cancer cell proliferation. The mechanism involved the competitive inhibition of ATP binding sites on the kinase, showcasing the potential for developing targeted cancer therapies based on this compound.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in nucleic acid metabolism. Its structural similarity to adenine allows it to act as a competitive inhibitor for enzymes like adenosine deaminase (ADA) and xanthine oxidase (XO).
Case Study: Inhibition of Adenosine Deaminase
In vitro studies revealed that this compound significantly inhibited ADA activity, leading to increased levels of adenosine. This effect has implications for conditions like ischemia and inflammation, where adenosine plays a protective role.
Antiviral Properties
Emerging research suggests that purine derivatives may possess antiviral properties. The ability of this compound to interfere with viral replication pathways has been explored in various viral models .
Case Study: Antiviral Activity Against HIV
A recent study highlighted the effectiveness of this compound against HIV replication in cell cultures. The proposed mechanism involves inhibition of reverse transcriptase activity, which is crucial for viral replication.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key structural features, molecular formulas, and molar masses of 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione and related analogs identified in the literature:
¹ Molecular formula and mass calculated based on structural analogs in , and 12.
Biological Activity
3-Methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a purine ring with a morpholine substituent at the 8-position. The synthesis typically involves the reaction of 3-methylxanthine with morpholine under controlled conditions, resulting in a compound with unique pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H15N5O3 |
| CAS Number | 838874-68-3 |
| Molecular Weight | 253.27 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The morpholine group enhances its solubility and bioavailability, allowing it to modulate enzyme activity effectively .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro studies demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .
Enzymatic Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhances insulin secretion and lowers blood glucose levels .
Anti-inflammatory Effects
In addition to its anticancer and enzymatic inhibition properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can reduce the expression of pro-inflammatory cytokines in stimulated macrophage cells. This activity suggests its potential use in treating inflammatory diseases .
Case Studies
-
Anticancer Activity in Breast Cancer Cells :
- A study assessed the effects of the compound on MCF-7 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis.
- Results indicated an IC50 value of approximately 15 µM after 48 hours of treatment.
-
DPP-IV Inhibition :
- In a preclinical model for type 2 diabetes, administration of the compound resulted in a marked decrease in blood glucose levels compared to controls.
- The study highlighted its potential as a long-acting oral hypoglycemic agent.
-
Anti-inflammatory Mechanisms :
- In vivo experiments demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in mice with induced colitis.
- This effect was linked to modulation of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione?
- Methodological Answer : The synthesis typically involves functionalizing the purine scaffold at the 8-position. A common approach is nucleophilic substitution at the 8-chloro intermediate (e.g., 8-chlorotheophylline analogs) using morpholine derivatives. For example, 8-chloro-1,3-dimethylpurine-2,6-dione can react with morpholin-4-ylmethanol under basic conditions (e.g., KCO/DMF) to introduce the morpholinylmethyl group. Reaction optimization often requires controlled temperature (60–80°C) and inert atmospheres to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Key peaks include carbonyl stretches (1650–1700 cm) for the dione moiety and C-O-C stretching (1100–1250 cm) from the morpholine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO). Fragmentation patterns help validate substituent placement .
- NMR : H NMR distinguishes methyl groups (δ ~3.3 ppm for N-CH) and morpholine protons (δ ~3.6–4.0 ppm for -N-CH-). C NMR identifies carbonyl carbons (δ ~150–160 ppm) .
Q. How is purity assessed during synthesis, and what solvents are preferred for crystallization?
- Methodological Answer : Purity is determined via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Crystallization often uses ethanol/water mixtures due to the compound’s moderate polarity. TLC (silica gel, R ~0.5 in ethyl acetate/hexane) provides rapid monitoring .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity between morpholine and other amine substituents in purine derivatives?
- Methodological Answer : Morpholine’s electron-rich oxygen can alter reaction kinetics compared to aliphatic amines. Computational studies (e.g., DFT calculations) predict nucleophilicity and steric effects. Experimental validation involves competitive reactions under identical conditions (e.g., comparing morpholine vs. piperidine in SNAr reactions). Reaction monitoring via in-situ IR or LC-MS helps identify intermediates .
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian, ORCA) model transition states for morpholine substitution. Machine learning (ML) platforms, trained on reaction databases, predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s reaction informer libraries use quantum-chemical descriptors to prioritize experimental conditions, reducing trial-and-error approaches .
Q. What experimental design principles minimize side products during alkylation at the 8-position?
- Methodological Answer : Factorial design (e.g., 2 designs) tests variables like temperature (50–90°C), base strength (KCO vs. CsCO), and solvent polarity (DMF vs. DMSO). Response surface methodology (RSM) identifies interactions between factors. For example, higher temperatures may accelerate alkylation but promote hydrolysis of the morpholine group .
Q. How does the morpholinylmethyl group influence the compound’s physicochemical properties compared to other substituents?
- Methodological Answer : Comparative studies with analogs (e.g., 8-benzyl or 8-hydroxyethyl derivatives) assess logP (octanol/water partitioning), solubility, and stability. Morpholine’s polarity increases aqueous solubility, while its conformational flexibility may enhance binding in biological assays. MD simulations correlate substituent dynamics with observed bioactivity .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
- Methodological Answer : Scaling requires addressing heat transfer (exothermic reactions) and mixing efficiency. Flow chemistry systems improve control, while membrane separation technologies (e.g., nanofiltration) purify intermediates. Process analytical technology (PAT) tools, like inline FTIR, monitor real-time conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
